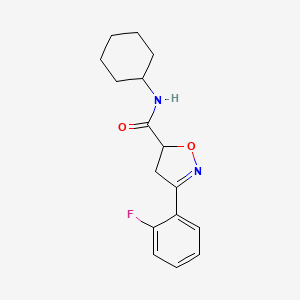![molecular formula C19H29N3O4 B5545277 (3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of compounds known for their complex molecular structures and significant biological activities. These activities are often attributed to their unique chemical and physical properties, which arise from their intricate molecular frameworks.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step chemical processes. These processes may include reductive amination, as seen in the synthesis of related compounds where sodium cyanoborohydride is used in methanol for the reductive amination of certain intermediates with different substituted aromatic aldehydes (Mandala et al., 2013). Such methods are crucial for introducing specific functional groups that define the compound's biological activities.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often features tricyclic imides, with detailed analysis revealing intermolecular hydrogen-bonding interactions. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets (Mitchell et al., 2013).
Chemical Reactions and Properties
Chemical reactions, such as the reaction of acetylenecarboxylic acid with amines, leading to hydrolysis and formation of derivatives, are central to modifying the compound's structure for desired properties. These reactions often result in significant changes in the chemical structure, influencing the compound's biological activity and physical properties (Iwanami et al., 1964).
科学的研究の応用
Synthesis and Chemical Reactions
The compound is involved in various chemical syntheses and reactions, demonstrating its utility in creating novel chemical structures. For instance, it has been utilized in the synthesis of 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives through reactions with diethyl acetylenedicarboxylate, showcasing its role in hydrolysis processes leading to pyruvic acid, carbon dioxide, and amines upon splitting the carbon-nitrogen bond. These reactions have been discussed in the context of their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Pharmacological Applications
The compound's structure has been leveraged in pharmacological research, particularly in the synthesis of ligands for the 5-HT6 serotonin receptor. Research has shown that variations in the linker between the triazine moiety and an aromatic substituent significantly affect the compound's affinity for the human serotonin 5-HT6 receptor. This has led to the identification of potent 5-HT6R agents, suggesting the compound's utility in developing new treatments for conditions influenced by this receptor (Łażewska et al., 2019).
Material Science and Polymer Chemistry
The compound also finds applications in material science and polymer chemistry. It has been used in synthesizing functional exo-7-oxanorbornene dendron macromonomers through thiol-Michael coupling and ring-opening metathesis polymerization. This demonstrates its potential in creating novel dendronized polymers with predictable molecular weights and dispersities, contributing to the development of advanced materials with specific properties (Liu et al., 2014).
Antimicrobial and Antiviral Research
In antimicrobial and antiviral research, derivatives of the compound have been synthesized and tested for their efficacy. Studies have found significant antibacterial and antifungal activities in some synthesized derivatives, highlighting the compound's potential in developing new antimicrobial agents. Additionally, certain derivatives have shown promising anti-hepatitis B virus activities, indicating its utility in antiviral drug development (Mandala et al., 2013).
特性
IUPAC Name |
(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-20-7-9-21(10-8-20)17(23)15-14-5-6-19(26-14)13-22(11-12-25-4-2)18(24)16(15)19/h5-6,14-16H,3-4,7-13H2,1-2H3/t14-,15?,16?,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZBUYBZHKUVHM-QAVIERHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOCC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOCC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)


![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)
![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)
![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)